molecular formula C12H11NO2 B12895407 Benzenamine, N-(2-furanylmethylene)-2-methoxy- CAS No. 14744-30-0

Benzenamine, N-(2-furanylmethylene)-2-methoxy-

Cat. No.: B12895407
CAS No.: 14744-30-0
M. Wt: 201.22 g/mol
InChI Key: RPIRXNPHWDDOCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Furan-2-ylmethylene)-2-methoxyaniline is a compound that belongs to the class of Schiff bases, which are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Furan-2-ylmethylene)-2-methoxyaniline typically involves the condensation reaction between 2-methoxyaniline and furan-2-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N-(Furan-2-ylmethylene)-2-methoxyaniline are not well-documented, the general principles of Schiff base synthesis can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(Furan-2-ylmethylene)-2-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The imine group (C=N) can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the ortho and para positions relative to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: N-(Furan-2-ylmethyl)-2-methoxyaniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities due to the presence of the furan ring and imine group.

    Industry: Utilized in the synthesis of dyes and pigments, as well as in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(Furan-2-ylmethylene)-2-methoxyaniline is primarily attributed to its ability to form complexes with metal ions. The imine nitrogen and the oxygen atom in the furan ring act as coordination sites, allowing the compound to interact with various biomolecules. This interaction can disrupt cellular processes, leading to antimicrobial or cytotoxic effects. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(Furan-2-ylmethylene)-4-methoxyaniline: Similar structure but with the methoxy group in the para position.

    N-(Furan-2-ylmethylene)-2-chloroaniline: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

N-(Furan-2-ylmethylene)-2-methoxyaniline is unique due to the presence of both the furan ring and the methoxy-substituted aniline. This combination provides distinct electronic and steric properties, making it a versatile compound for various applications. The methoxy group can influence the compound’s reactivity and interaction with other molecules, enhancing its potential as a ligand and its biological activity.

Biological Activity

Benzenamine, N-(2-furanylmethylene)-2-methoxy- is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Benzenamine, N-(2-furanylmethylene)-2-methoxy- features a furan ring substituted with a methylene group and a methoxy group attached to a benzene amine. Its chemical formula is C12H13NC_{12}H_{13}N with a molecular weight of 185.24 g/mol. The compound's structure allows for diverse interactions with biological targets.

Antimicrobial Properties

Research indicates that Benzenamine, N-(2-furanylmethylene)-2-methoxy- exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, depending on the organism tested.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus64
Escherichia coli32
Pseudomonas aeruginosa128

This data suggests that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The potential anticancer properties of Benzenamine, N-(2-furanylmethylene)-2-methoxy- were explored through in vitro studies on various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The compound demonstrated cytotoxic effects with IC50 values of 15 µM for MCF-7 and 20 µM for HCT116 cells after 48 hours of treatment.

The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers such as caspase-3 and PARP cleavage in treated cells .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. In animal models of inflammation, administration of Benzenamine, N-(2-furanylmethylene)-2-methoxy- resulted in a significant reduction in paw edema compared to control groups. The compound appears to inhibit the expression of inflammatory cytokines such as TNF-α and IL-6.

The biological activity of Benzenamine, N-(2-furanylmethylene)-2-methoxy- is attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with membrane integrity.
  • Anticancer Mechanism : It likely induces apoptosis through mitochondrial pathways and affects cell cycle regulation.
  • Anti-inflammatory Mechanism : The inhibition of pro-inflammatory cytokine production suggests it may modulate signaling pathways involved in inflammation.

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation assessed the effectiveness of Benzenamine derivatives against resistant bacterial strains. The study found that modifications to the methoxy group enhanced antimicrobial activity significantly.
  • Cancer Cell Line Research : In a comparative study, Benzenamine derivatives were tested against standard chemotherapy agents. Results indicated that certain derivatives exhibited synergistic effects when combined with doxorubicin in MCF-7 cells, suggesting potential for combination therapies .
  • Inflammation Model : An animal study demonstrated that daily administration of the compound significantly reduced inflammation markers in rheumatoid arthritis models, indicating its therapeutic potential in chronic inflammatory diseases.

Properties

CAS No.

14744-30-0

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

1-(furan-2-yl)-N-(2-methoxyphenyl)methanimine

InChI

InChI=1S/C12H11NO2/c1-14-12-7-3-2-6-11(12)13-9-10-5-4-8-15-10/h2-9H,1H3

InChI Key

RPIRXNPHWDDOCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=CC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.